molecular formula C17H26N2 B1443541 (2R,3AS,9aR)-2-Benzyl-4-methyl-decahydro-1,4-diaza-cyclopentacyclooctene CAS No. 1391573-68-4

(2R,3AS,9aR)-2-Benzyl-4-methyl-decahydro-1,4-diaza-cyclopentacyclooctene

Cat. No.: B1443541
CAS No.: 1391573-68-4
M. Wt: 258.4 g/mol
InChI Key: RBPWJGKAFDHQIB-ZACQAIPSSA-N
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Description

(2R,3AS,9aR)-2-Benzyl-4-methyl-decahydro-1,4-diaza-cyclopentacyclooctene is a complex organic compound with a unique structure It is characterized by its decahydro-1,4-diaza-cyclopentacyclooctene core, which is substituted with a benzyl group at the 2-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3AS,9aR)-2-Benzyl-4-methyl-decahydro-1,4-diaza-cyclopentacyclooctene typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R,3AS,9aR)-2-Benzyl-4-methyl-decahydro-1,4-diaza-cyclopentacyclooctene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

(2R,3AS,9aR)-2-Benzyl-4-methyl-decahydro-1,4-diaza-cyclopentacyclooctene has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (2R,3AS,9aR)-2-Benzyl-4-methyl-decahydro-1,4-diaza-cyclopentacyclooctene involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diaza-cyclopentacyclooctene derivatives with different substituents. Examples include:

  • (2R,3AS,9aR)-2-Benzyl-4-ethyl-decahydro-1,4-diaza-cyclopentacyclooctene
  • (2R,3AS,9aR)-2-Phenyl-4-methyl-decahydro-1,4-diaza-cyclopentacyclooctene.

Uniqueness

The uniqueness of (2R,3AS,9aR)-2-Benzyl-4-methyl-decahydro-1,4-diaza-cyclopentacyclooctene lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2R,3aS,9aR)-2-benzyl-4-methyl-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2/c1-19-11-7-3-6-10-16-17(19)13-15(18-16)12-14-8-4-2-5-9-14/h2,4-5,8-9,15-18H,3,6-7,10-13H2,1H3/t15-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPWJGKAFDHQIB-ZACQAIPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCCC2C1CC(N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCCC[C@@H]2[C@@H]1C[C@H](N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3AS,9aR)-2-Benzyl-4-methyl-decahydro-1,4-diaza-cyclopentacyclooctene
Reactant of Route 2
(2R,3AS,9aR)-2-Benzyl-4-methyl-decahydro-1,4-diaza-cyclopentacyclooctene
Reactant of Route 3
(2R,3AS,9aR)-2-Benzyl-4-methyl-decahydro-1,4-diaza-cyclopentacyclooctene
Reactant of Route 4
(2R,3AS,9aR)-2-Benzyl-4-methyl-decahydro-1,4-diaza-cyclopentacyclooctene
Reactant of Route 5
(2R,3AS,9aR)-2-Benzyl-4-methyl-decahydro-1,4-diaza-cyclopentacyclooctene
Reactant of Route 6
(2R,3AS,9aR)-2-Benzyl-4-methyl-decahydro-1,4-diaza-cyclopentacyclooctene

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